lithium;3-ethylcyclopentene

Catalog No.
S16036560
CAS No.
111806-57-6
M.F
C7H11Li
M. Wt
102.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lithium;3-ethylcyclopentene

CAS Number

111806-57-6

Product Name

lithium;3-ethylcyclopentene

IUPAC Name

lithium;3-ethylcyclopentene

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

InChI

InChI=1S/C7H11.Li/c1-2-7-5-3-4-6-7;/h3,7H,2,4,6H2,1H3;/q-1;+1

InChI Key

BZDHINKACSMEDN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC1CCC=[C-]1

Lithium;3-ethylcyclopentene is an organolithium compound characterized by the presence of a lithium atom bonded to a 3-ethylcyclopentene moiety. This compound exhibits unique structural properties due to the combination of lithium, a highly electropositive metal, and a cyclic alkene, which influences its reactivity and potential applications in organic synthesis. The presence of the ethyl group on the cyclopentene ring enhances steric factors, making it an interesting subject for studying nucleophilic reactions and organometallic chemistry.

Typical of organolithium compounds:

  • Nucleophilic Addition: As a strong nucleophile, lithium;3-ethylcyclopentene can react with electrophiles, such as carbonyl compounds, resulting in the formation of alcohols. The mechanism involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon, followed by protonation.
  • Cyclopropanation: The compound can undergo cyclopropanation reactions when reacted with alkenes or alkynes in the presence of transition metals or other catalysts. This reaction is significant in organic synthesis for creating three-membered rings.
  • Ozonolysis: Similar to other alkenes, lithium;3-ethylcyclopentene can be subjected to ozonolysis, leading to oxidative cleavage and formation of aldehydes or ketones depending on the reaction conditions .

The synthesis of lithium;3-ethylcyclopentene typically involves several steps:

  • Formation of 3-Ethylcyclopentene: This can be achieved through alkylation reactions involving cyclopentadiene and ethyl halides or via ring-closing metathesis techniques.
  • Lithiation: The introduction of lithium is commonly performed using lithium diisopropylamide (LDA) or through direct reaction with lithium metal in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds under inert atmosphere conditions to prevent moisture interference.
3 Ethylcyclopentene+LiLithium 3 ethylcyclopentene\text{3 Ethylcyclopentene}+\text{Li}\rightarrow \text{Lithium 3 ethylcyclopentene}

Lithium;3-ethylcyclopentene has potential applications in:

  • Organic Synthesis: It serves as a versatile reagent for creating complex organic molecules through various coupling reactions.
  • Material Science: Its unique properties may be exploited in developing new materials, particularly in polymer chemistry where organolithium compounds are used as initiators for anionic polymerization.
  • Pharmaceutical Development: As a precursor in synthesizing biologically active compounds, it could play a role in drug discovery and development processes.

Interaction studies involving lithium;3-ethylcyclopentene focus primarily on its reactivity with electrophiles and other nucleophiles. These studies help elucidate its mechanism of action and potential pathways for synthesizing novel compounds. For instance, investigations into its interaction with carbon dioxide reveal pathways for producing carboxylic acids, which are valuable intermediates in organic synthesis .

Lithium;3-ethylcyclopentene shares similarities with several other organolithium and cyclic alkene compounds. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Lithium cyclohexylideCyclic alkeneLarger ring structure, different steric effects
Lithium 1-penteneLinear alkeneStraight-chain structure, simpler reactivity
Lithium 2-methylcyclobuteneCyclic alkeneSmaller ring size leading to different strain effects
Lithium phenylacetyleneAlkyneAcetylene functionality offers unique reactivity

Uniqueness of Lithium;3-Ethylcyclopentene

Lithium;3-ethylcyclopentene's uniqueness lies in its specific structural configuration that combines both cyclic and aliphatic characteristics. This configuration allows it to exhibit distinct reactivity patterns compared to linear alkenes and other cyclic organolithium compounds. Its ability to participate in diverse

Hydrogen Bond Acceptor Count

1

Exact Mass

102.10207879 g/mol

Monoisotopic Mass

102.10207879 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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